![molecular formula C10H18ClNO3 B14252545 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride CAS No. 396715-55-2](/img/structure/B14252545.png)
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is an organic compound with the molecular formula C8H16ClNO2. It is a quaternary ammonium salt that is commonly used in various chemical and industrial applications. This compound is known for its ability to form hydrogels and its use as a monomer in polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride typically involves the reaction of 4-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification steps are optimized to reduce waste and improve the overall sustainability of the process .
化学反应分析
Types of Reactions
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as drug delivery and tissue engineering.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as ammonium persulfate (APS) are commonly used to initiate the polymerization process.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols.
Major Products
科学研究应用
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride involves its ability to form cross-linked polymer networks. The acryloyloxy group undergoes polymerization, leading to the formation of hydrogels. These hydrogels can trap water and other molecules, making them useful for controlled release applications . The quaternary ammonium group imparts antimicrobial properties, making the compound effective in various biomedical applications .
相似化合物的比较
Similar Compounds
2-(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but lacks the morpholine ring.
Dimethylaminoethyl acrylate methyl chloride: Another quaternary ammonium compound used in similar applications.
Uniqueness
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature makes it particularly useful in the synthesis of hydrogels with specific properties .
属性
CAS 编号 |
396715-55-2 |
|---|---|
分子式 |
C10H18ClNO3 |
分子量 |
235.71 g/mol |
IUPAC 名称 |
2-(4-methylmorpholin-4-ium-4-yl)ethyl prop-2-enoate;chloride |
InChI |
InChI=1S/C10H18NO3.ClH/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3H,1,4-9H2,2H3;1H/q+1;/p-1 |
InChI 键 |
LKAVMSQHKWPVDJ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCOCC1)CCOC(=O)C=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


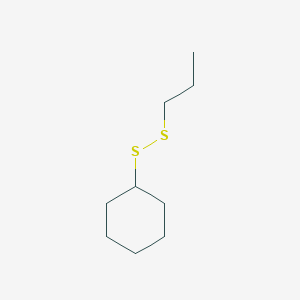
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
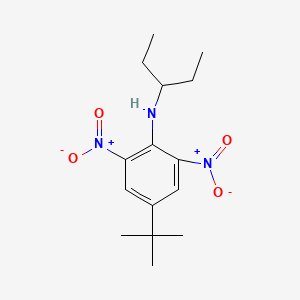

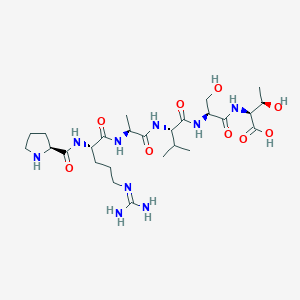
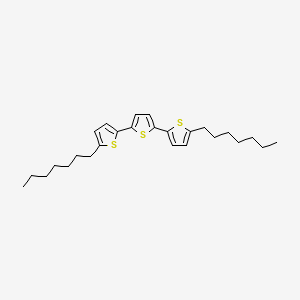
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
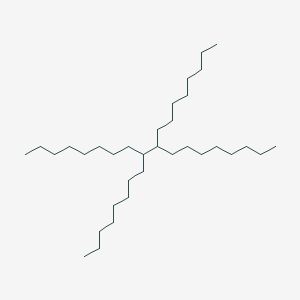
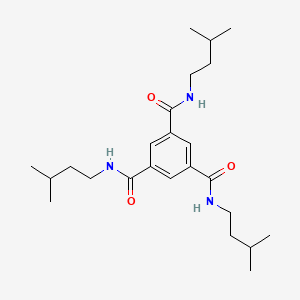
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
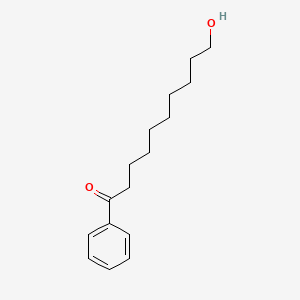
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
